N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
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Overview
Description
N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a complex chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is characterized by its benzhydryl group attached to a pyrimidine ring, which is further substituted with methyl groups and a sulfonamide group. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of benzhydryl chloride with 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the benzhydryl group but lacks the pyrimidine and sulfonamide groups.
Sulfonamides: A broad class of compounds with similar sulfonamide groups but different substituents on the aromatic ring.
Pyrimidines: Compounds with a pyrimidine ring but without the benzhydryl and sulfonamide groups.
Uniqueness
N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is unique due to its combination of a benzhydryl group, a pyrimidine ring, and a sulfonamide group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific research applications .
Properties
IUPAC Name |
N-benzhydryl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-21-13-16(18(23)22(2)19(21)24)27(25,26)20-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHCDDDQJYHCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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